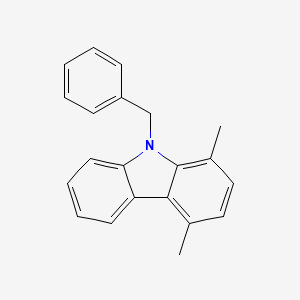

9-benzyl-1,4-dimethyl-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

9-benzyl-1,4-dimethylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N/c1-15-12-13-16(2)21-20(15)18-10-6-7-11-19(18)22(21)14-17-8-4-3-5-9-17/h3-13H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFQEOSUHMKZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Benzyl 1,4 Dimethyl 9h Carbazole and Its Precursors

Classical Approaches to Carbazole (B46965) Ring Formation

Traditional methods for constructing the carbazole ring system have been instrumental in the development of carbazole chemistry. These methods, often named after their discoverers, typically involve cyclization reactions under harsh conditions.

Bischler–Möhlau Synthesis and Modifications

The Bischler–Möhlau indole (B1671886) synthesis, which can be extended to the formation of carbazoles, involves the reaction of an α-bromo-acetophenone with an excess of an aniline. researchgate.net This reaction proceeds through the formation of an α-arylamino ketone intermediate, which then undergoes cyclization and aromatization to yield the indole or carbazole product. researchgate.net While historically significant, the classical Bischler–Möhlau synthesis often suffers from harsh reaction conditions, low yields, and a lack of regioselectivity. researchgate.net

Modern modifications have sought to address these limitations. For instance, the use of milder reaction conditions and alternative catalysts has been explored to improve the efficiency and applicability of this method. researchgate.net One such modification involves a one-pot procedure from anilines and 2-haloketones in the presence of lithium bromide and sodium bicarbonate, which has been successful in the synthesis of substituted indoles. mdpi.com

Graebe–Ullmann Synthesis and Related Transformations

The Graebe–Ullmann synthesis is a classical method for the preparation of carbazoles, first reported in 1896. The reaction involves the diazotization of an o-aminodiphenylamine, followed by thermal or photochemical decomposition of the resulting 1-phenyl-1,2,3-benzotriazole. nih.govacs.org This decomposition generates a diradical intermediate that cyclizes to form the carbazole ring in what can be a high-yielding process. acs.orgresearchgate.net

The mechanism is believed to involve the formation of a carbene intermediate, which then undergoes intramolecular cyclization. nih.gov The Graebe-Ullmann synthesis has been utilized to prepare a variety of carbazole derivatives, including substituted and polycyclic systems. acs.orgnih.govnih.gov

Modern Catalytic Strategies for N-Alkylation and C-Alkylation of Carbazole Systems

Contemporary organic synthesis has seen a surge in the development of catalytic methods for the functionalization of heterocyclic compounds. These strategies offer milder reaction conditions, greater functional group tolerance, and improved selectivity compared to classical methods.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, has become a powerful tool for the N-alkylation and C-alkylation of carbazoles. These methods often involve the cross-coupling of a carbazole derivative with an appropriate alkyl or benzyl (B1604629) halide.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for C-N bond formation. The N-arylation of carbazoles using anilines and cyclic diaryliodonium salts can be achieved with palladium acetate (B1210297) as the catalyst. nih.gov Furthermore, palladium-catalyzed intramolecular C-H functionalization and C-N bond formation from biaryl amides provides a route to unsymmetrical carbazoles. nih.gov The synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles has been accomplished through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (1,4-dimethyl-9H-carbazol-3-yl)boronic acid with aryl halides. acs.orgresearchgate.netacs.org

Copper-Catalyzed Reactions: Copper-based catalytic systems offer a cost-effective alternative for N-alkylation. Photoinduced, copper-catalyzed N-alkylation of carbazoles with alkyl bromides proceeds under mild conditions. thieme-connect.comnih.gov Mechanistic studies suggest the involvement of a copper(I) carbazolide complex. thieme-connect.com Ligand-free, copper-catalyzed N-arylation and benzylation of benzazoles, including carbazole, with aryl and benzyl halides has also been demonstrated using TBAF as an assistant. clockss.org

The following table summarizes representative transition-metal-catalyzed N-alkylation reactions of carbazoles.

| Catalyst System | Substrates | Reagents | Conditions | Yield | Reference |

| CuI (10 mol%) | Carbazole, Alkyl Halide | LiOt-Bu | MeCN, 0 °C, hν | up to 88% | nih.gov |

| CuBr₂ | Benzazoles, Benzyl Halides | TBAF | Ligand/base/solvent-free | Moderate to good | clockss.org |

| Pd(OAc)₂ (5 mol%) | Cyclic Iodonium Salts, Anilines | - | - | up to 71% | nih.gov |

Organocatalytic Methods for Carbazole Functionalization

While transition-metal catalysis is prevalent, organocatalytic methods are emerging as a valuable alternative. These metal-free approaches can offer different reactivity and selectivity profiles. For instance, the synthesis of 9-benzyl-9H-carbazole derivatives has been achieved using an acid ionic liquid, [Bpy]HSO₄, as a catalyst in the reaction between 1-benzyl-1H-indole and a 1,3-dicarbonyl compound. researchgate.net

Targeted Synthesis of 9-benzyl-1,4-dimethyl-9H-carbazole

A direct, one-step synthesis of this compound can be envisioned through the reaction of 1-benzyl-1H-indole with acetonylacetone, catalyzed by an acid. A more common and versatile approach involves a two-step sequence: the initial formation of the 1,4-dimethyl-9H-carbazole core, followed by N-benzylation.

Step 1: Synthesis of 1,4-dimethyl-9H-carbazole

A well-established method for the synthesis of 1,4-dimethyl-9H-carbazole involves the reaction of an appropriate indole with acetonylacetone. researchgate.netphasetransfercatalysis.com For example, the reaction of a suitable indole derivative with acetonylacetone in the presence of p-toluenesulfonic acid in ethanol (B145695) under reflux conditions can provide the desired 1,4-dimethyl-9H-carbazole. researchgate.netphasetransfercatalysis.com

Step 2: N-Benzylation of 1,4-dimethyl-9H-carbazole

The final step involves the introduction of the benzyl group onto the nitrogen atom of 1,4-dimethyl-9H-carbazole. This can be achieved using various N-alkylation methods. A common approach is the reaction with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. Phase-transfer catalysis (PTC) is a particularly effective method for the N-alkylation of carbazoles, often employing a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction between the carbazole anion and the benzyl halide in a biphasic system.

Alternatively, transition-metal-catalyzed methods, as described in section 2.2.1, can be employed. For instance, a copper-catalyzed reaction with a benzyl halide would provide a robust method for this transformation. clockss.org

A plausible synthetic route is outlined below:

Scheme 1: Proposed Synthesis of this compound

Part 1: Formation of the Carbazole Ring

Part 2: N-Benzylation

This two-step approach allows for the modular synthesis of the target compound, enabling the preparation of various N-substituted 1,4-dimethylcarbazoles by simply changing the alkylating agent in the second step.

Strategies for Benzylation at the N9-Position

The introduction of a benzyl group at the N9 position of the pre-formed 1,4-dimethyl-9H-carbazole core is a critical step in the synthesis of the target molecule. This transformation is a specific example of N-alkylation, a common reaction for carbazole derivatives. The nitrogen atom in the carbazole ring possesses a proton that is acidic due to the aromaticity of the heterocyclic system. youtube.com This allows for its removal by a suitable base, generating a nucleophilic carbazolide anion.

This anion readily reacts with an electrophilic benzyl source, such as benzyl bromide or benzyl chloride, in a classic nucleophilic substitution reaction to form the N-benzyl bond. Common bases employed for this deprotonation step include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃), often used in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724). nih.govrsc.org The choice of base and solvent can influence reaction time and yield. For instance, the use of a strong base like NaH in DMF ensures complete deprotonation, leading to an efficient reaction with the benzyl halide. nih.gov

Below is a table summarizing typical conditions for the N-alkylation of carbazole systems, which are applicable to the benzylation of 1,4-dimethyl-9H-carbazole.

| Precursor | Reagents | Base | Solvent | Conditions | Product | Ref |

| 9H-Carbazole | Ethyl bromoacetate | NaH | DMF | 0°C to RT, 24h | Ethyl 2-(9H-carbazol-9-yl) acetate | nih.gov |

| Girinimbine | Benzyl bromide | K₂CO₃ | Acetone | Reflux | N-Benzylgirinimbine | rsc.org |

| 3-Fluoro-9H-carbazole | Epichlorohydrin | KOH | DMF | 0°C to RT, 3h | 3-Fluoro-9-(oxiran-2-ylmethyl)-9H-carbazole | wikipedia.org |

This table is representative of N-alkylation strategies for carbazole scaffolds.

Regioselective Methylation at C1 and C4 Positions

Direct regioselective methylation of the carbazole core at the C1 and C4 positions is challenging due to the difficulty in controlling the sites of electrophilic substitution. nih.gov Therefore, the most effective strategy to obtain the 1,4-dimethylcarbazole scaffold is not through methylation of a pre-existing carbazole, but by constructing the carbazole ring from precursors that already contain the methyl groups in the desired arrangement.

A widely used method for this purpose is an acid-catalyzed cyclization reaction, akin to the Fischer indole synthesis, between a phenylhydrazine (B124118) or an indole and a 1,4-dicarbonyl compound. wikipedia.orgnih.govwikipedia.org To achieve the specific 1,4-dimethyl substitution pattern, acetonylacetone (2,5-hexanedione) is the required diketone.

The synthesis involves the reaction of a suitable indole (which can be substituted or unsubstituted) with acetonylacetone in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), in a solvent like ethanol under reflux conditions. nih.gov This approach directly yields the 1,4-dimethyl-9H-carbazole skeleton. The regioselectivity is dictated by the structure of the acetonylacetone, which ensures the formation of the six-membered ring fused to the indole core, resulting in methyl groups at the C1 and C4 positions of the newly formed carbazole.

A general scheme for this synthesis is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Ref |

| Indole derivative | Acetonylacetone | p-TSA | Ethanol | Reflux, 6h | 1,4-Dimethyl-9H-carbazole derivative | nih.gov |

This method provides a reliable and regioselective route to the essential 1,4-dimethyl-9H-carbazole precursor, bypassing the challenges of direct C-H methylation.

Isolation and Purification Techniques for Synthetic Intermediates

The isolation and purification of carbazole derivatives, including the intermediates in the synthesis of this compound, are crucial for obtaining a final product of high purity. Following the synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and various side products.

Column Chromatography is one of the most common and effective methods for purifying carbazole intermediates. nih.govnih.gov In this technique, the crude mixture is dissolved in a minimal amount of solvent and applied to a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane (B109758), is passed through the column. nih.govnih.gov The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of the pure compound in fractions.

Crystallization is another widely used purification technique, particularly for solid compounds. mdpi.com This method relies on the differences in solubility of the desired compound and impurities in a given solvent or solvent mixture. The crude product is dissolved in a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, tend to remain dissolved in the solvent (mother liquor). Solvents like acetonitrile or mixtures such as dioxane/water have been effectively used for the crystallization of carbazole derivatives. mdpi.com Forced cooling can be employed to control crystal size and improve purity.

Washing and Extraction are often used as initial purification steps. After the reaction is complete, the mixture can be partitioned between an organic solvent and water. This separates organic-soluble compounds from water-soluble salts and other polar impurities. The organic layer can then be washed with brine to remove residual water before being dried and concentrated. nih.gov

Challenges and Advancements in the Synthesis of Highly Substituted Carbazole Derivatives

The synthesis of highly substituted carbazoles like this compound is part of a broader field focused on creating structurally complex carbazole frameworks for applications in materials science and medicinal chemistry. nih.govresearchgate.net This pursuit faces several challenges but has also seen significant advancements.

Challenges:

A primary challenge in carbazole chemistry is achieving regioselectivity . Standard electrophilic substitution reactions on the carbazole ring often result in a mixture of isomers because multiple positions on the aromatic rings are activated for reaction. nih.gov For example, direct functionalization of 1,4-dimethyl-9H-carbazole can occur at positions 3, 6, or the N9-position, making selective substitution difficult without specific directing groups. nih.gov The synthesis of unsymmetrical or polysubstituted carbazoles often requires multi-step sequences with protecting groups and pre-functionalized starting materials, which can be inefficient. youtube.com

Traditional methods for carbazole synthesis, such as the Graebe-Ullmann reaction or Borsche-Drechsel cyclization, often require harsh conditions like high temperatures or strong acids, which can limit the functional group tolerance of the reaction. wikipedia.orgwikipedia.orgrsc.org

Advancements:

Modern synthetic organic chemistry has introduced powerful new methods to overcome these challenges. Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) have revolutionized the synthesis of substituted carbazoles. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds at specific positions. For instance, a bromo-substituted carbazole can be selectively coupled with a boronic acid (Suzuki reaction) to introduce an aryl group at a defined position. mdpi.comresearchgate.net

Directed ortho-metalation (DoM) is another advanced strategy that provides excellent regiocontrol. A directing group on the carbazole ring guides a strong base to deprotonate a specific adjacent position, creating a lithiated intermediate that can then react with various electrophiles. researchgate.net

More recently, C-H activation/functionalization has emerged as a highly efficient and atom-economical strategy. youtube.com These reactions, often catalyzed by palladium or rhodium, enable the direct conversion of a C-H bond on the carbazole ring into a new C-C or C-N bond, bypassing the need to pre-install a halide or other leaving group. This approach offers a more direct route to complex carbazole derivatives. youtube.com The use of transient directing groups has further expanded the scope of C-H functionalization, allowing for site-selective reactions at positions that were previously difficult to access. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 9 Benzyl 1,4 Dimethyl 9h Carbazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 9-benzyl-1,4-dimethyl-9H-carbazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Aromatic and Aliphatic Proton and Carbon Assignments

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole (B46965) and benzyl (B1604629) rings, as well as aliphatic signals for the two methyl groups and the benzylic methylene (B1212753) bridge. The ¹³C NMR spectrum would complement this by showing resonances for each unique carbon atom.

To definitively assign these signals, multi-dimensional NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu It would reveal correlations between adjacent protons within the aromatic rings and help distinguish the different spin systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edulibretexts.org This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). libretexts.orgipb.pt This is crucial for connecting different fragments of the molecule. For instance, it would show correlations from the benzylic CH₂ protons to the N-substituted carbons of the carbazole ring (C4a, C4b) and the ipso-carbon of the benzyl ring, confirming the connectivity of the entire structure.

The following table provides expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds like ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate and 1-(9-benzyl-1-methyl-9H-carbazol-2-yl)ethanone. clockss.org

Table 1: Predicted NMR Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton to Carbon) |

|---|---|---|---|

| 1-CH₃ | ~2.5 - 3.0 | ~14 - 16 | C1, C2, C9a |

| 4-CH₃ | ~2.5 - 3.0 | ~18 - 20 | C3, C4, C4a |

| H2, H3 | ~7.1 - 7.3 | ~120 - 123 | - |

| H5, H6, H7, H8 | ~7.2 - 7.5 | ~109, ~120, ~122, ~126 | - |

| N-CH₂ | ~5.7 - 5.8 | ~48 - 50 | C4a, C4b, C_ipso (benzyl) |

| Benzyl (ortho, meta, para) | ~7.0 - 7.3 | ~126, ~127, ~129 | - |

Dynamic NMR Studies of Conformational Dynamics within the Benzyl Moiety

The benzyl group in this compound is not static; it can undergo rotational motion. Dynamic NMR (DNMR) spectroscopy is the technique used to study such molecular processes that occur on the NMR timescale. youtube.comlibretexts.org

For this molecule, restricted rotation around the N-CH₂ bond could occur due to steric hindrance from the methyl group at the 1-position and the perisubstituted proton at the 8-position. This rotation can be probed by variable temperature (VT) NMR experiments. nih.gov At low temperatures, if the rotation is slow, the two benzylic protons (N-CH₂) could become diastereotopic and appear as two separate signals (an AB quartet) rather than a singlet. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single peak at the fast-exchange limit. By analyzing the line shapes at different temperatures, the energy barrier (activation energy, ΔG‡) for this rotational process can be calculated. libretexts.org Similar dynamic processes could also be studied for the rotation around the CH₂-phenyl bond. acs.org

Advanced Vibrational Spectroscopy (FT-IR, Raman)

Analysis of Characteristic Vibrational Modes of the Carbazole and Benzyl Moieties

The FT-IR and Raman spectra of this compound would be rich with characteristic bands corresponding to the vibrations of its constituent parts. nih.govrsc.org

Carbazole Moiety: The carbazole ring system gives rise to several distinct vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the carbazole ring are also expected in the fingerprint region. researchgate.netuobaghdad.edu.iq

Benzyl Moiety: The benzyl group has its own set of characteristic vibrations. The aromatic ring will show C-H and C=C stretching modes similar to the carbazole rings. The methylene (CH₂) bridge will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range. esisresearch.org Deformation modes for the CH₂ group, such as scissoring, wagging, and twisting, occur at lower wavenumbers. esisresearch.org

The following table summarizes the expected key vibrational modes based on data from related N-substituted carbazoles and benzyl-containing compounds. clockss.orgesisresearch.org

Table 2: Predicted Characteristic Vibrational Modes

| Wavenumber Range (cm⁻¹) | Assignment | Moiety |

|---|---|---|

| 3100 - 3000 | Aromatic C-H stretching | Carbazole, Benzyl |

| 3000 - 2850 | Aliphatic C-H stretching (CH₃, CH₂) | Methyl, Benzyl |

| 1620 - 1580 | Aromatic C=C ring stretching | Carbazole, Benzyl |

| 1490 - 1450 | Aromatic C=C ring stretching | Carbazole, Benzyl |

| ~1460 | CH₂ scissoring | Benzyl |

| ~1340 | C-N stretching | Carbazole |

| 760 - 720 | C-H out-of-plane bending (ortho-disubstituted) | Carbazole |

Investigation of Intermolecular Interactions in Solid State

In the solid state, molecules of this compound are expected to pack in a crystalline lattice. The packing is governed by weak intermolecular forces, such as van der Waals forces and, notably for aromatic systems, π-π stacking interactions between the carbazole planes of adjacent molecules. aip.orgnih.gov These interactions can be investigated by comparing the solid-state vibrational spectra with those recorded in a dilute solution. rsc.org Shifts in the frequencies of vibrational modes, particularly the out-of-plane bending modes of the aromatic rings, can indicate the presence and relative strength of these intermolecular interactions. nih.gov The formation of dimers or aggregates in the solid state can lead to new or split bands in the spectrum that are not present in the monomeric state in solution. rsc.orgrsc.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of the molecule. The extensive π-conjugated system of the carbazole core is expected to dominate these properties.

The UV-visible absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or chloroform (B151607) would likely exhibit multiple absorption bands. These bands correspond to π-π* electronic transitions within the carbazole chromophore. clockss.org The substitution with a benzyl group at the N9 position generally causes minor shifts compared to the parent carbazole but does not fundamentally alter the nature of the main absorption bands. nih.gov

Upon excitation with UV light, the molecule is expected to exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state (S₁). The difference between the absorption and emission maxima is known as the Stokes shift. For carbazole derivatives, emission typically occurs in the near-UV or blue region of the spectrum. clockss.orgnih.gov

The table below shows representative absorption and emission data based on analogous 9-benzyl-carbazole derivatives. clockss.org

Table 3: Predicted Electronic Absorption and Emission Data

| Spectroscopic Parameter | Predicted Wavelength Range (nm) | Associated Transition |

|---|---|---|

| Absorption (λ_abs) | ~290-300, ~330-345 | π-π* (Carbazole) |

| Emission (λ_em) | ~345-360 | Fluorescence (S₁ → S₀) |

Compound Index

Analysis of UV-Vis Absorption Bands and Electronic Transitions

The electronic absorption spectrum of carbazole derivatives is characterized by distinct bands in the ultraviolet-visible region, arising from specific electronic transitions within the molecule. For compounds structurally similar to this compound, such as ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, the UV-Vis spectrum in ethanol shows multiple absorption bands. clockss.org These typically include peaks around 295 nm and in the 325-345 nm range. researchgate.net

The observed absorption bands are primarily attributed to π-π* and n-π* electronic transitions. The intense absorptions at shorter wavelengths are characteristic of π-π* transitions within the conjugated carbazole ring system. An additional band, often observed between 325-345 nm, can be assigned to n-π* transitions involving the non-bonding lone pair of electrons on the nitrogen atom. researchgate.net The presence of the benzyl and dimethyl groups can slightly modify the energy of these transitions, leading to shifts in the absorption maxima.

Table 1: Representative UV-Vis Absorption Data for a Related 9-benzyl-9H-carbazole Derivative

| Wavelength (λmax, nm) | Solvent | Probable Electronic Transition |

|---|---|---|

| 297 | Ethanol | π-π* |

| 342 | Ethanol | n-π* |

Data is for the related compound ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate as a representative example. clockss.org

Steady-State Fluorescence and Phosphorescence Spectral Features

Carbazole derivatives are well-known for their fluorescent properties. Upon excitation, these molecules can relax to the ground state by emitting light. A study on a closely related derivative, ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, recorded in ethanol, showed a fluorescence emission maximum (λem) at 346 nm. clockss.org This emission originates from the first singlet excited state (S1) to the ground state (S0) transition and is characteristic of the carbazole fluorophore.

The phosphorescence spectra of carbazole derivatives, which involve a transition from the triplet excited state (T1) to the ground state, are typically observed at lower energies (longer wavelengths) compared to fluorescence and are often measured at low temperatures (e.g., 77 K) in a solid matrix to minimize non-radiative decay processes.

Solvent Effects on Electronic Spectra (Solvatochromism)

The electronic spectra of this compound are expected to exhibit solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent. This effect is particularly pronounced for n-π* transitions. In polar solvents, the lone pair on the nitrogen atom is stabilized by solvent interactions, which increases the energy required for the n-π* transition, resulting in a hypsochromic (blue) shift. Conversely, π-π* transitions often experience a bathochromic (red) shift in polar solvents due to the stabilization of the more polar excited state. While extensive solvatochromic data for this specific compound is not available, studies on related derivatives have often utilized solvents like ethanol and dichloromethane (B109758), indicating the influence of the solvent environment on its photophysical properties. clockss.orgnih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of this compound and for elucidating its fragmentation pathways. The molecular formula of the compound is C21H19N.

The calculated monoisotopic mass of this compound is 285.1517 Da. In mass spectrometry, the molecule is expected to undergo characteristic fragmentation. A primary fragmentation pathway would involve the cleavage of the C-N bond connecting the benzyl group to the carbazole nitrogen, leading to the formation of a stable benzyl cation (m/z 91.0548) and a 1,4-dimethyl-9H-carbazole radical cation (m/z 194.0966). Further fragmentation of the dimethylcarbazole moiety may also occur.

Table 2: Calculated Exact Masses of this compound and Key Fragments

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Molecular Ion [M]+ | C21H19N | 285.1517 |

| Benzyl Cation | C7H7 | 91.0548 |

| 1,4-dimethylcarbazole Fragment | C14H12N | 194.0966 |

Exact masses calculated using the most abundant isotopes: C (12.0000), H (1.00783), N (14.0031). msu.edu

X-ray Crystallography and Solid-State Structural Analysis

While specific crystallographic data for this compound is not publicly available, detailed analyses of the closely related parent compound, 9-benzyl-9H-carbazole, provide robust models for its solid-state structure. nih.gov

Determination of Molecular Conformation and Bond Parameters

The crystal structure of 9-benzyl-9H-carbazole reveals that the carbazole ring system is essentially planar. nih.gov The most significant conformational feature is the orientation of the benzyl group relative to the carbazole plane. The two moieties are nearly perpendicular to each other, with reported dihedral angles of 85.29° and 89.89° in the two crystallographically independent molecules found in the asymmetric unit. nih.gov This orthogonal arrangement minimizes steric hindrance between the two aromatic systems. It is anticipated that in this compound, the methyl groups at the 1 and 4 positions would further enforce this perpendicular conformation due to steric interactions with the benzyl ring.

Table 3: Key Crystallographic Parameters for the Analog Compound 9-benzyl-9H-carbazole

| Parameter | Value |

|---|---|

| Formula | C19H15N |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Carbazole-Benzene Dihedral Angle | 85.29 (8)°, 89.89 (7)° |

Data from the crystallographic study of 9-benzyl-9H-carbazole. nih.govnih.gov

Analysis of Crystal Packing and Supramolecular Assembly (e.g., π-π stacking, C-H···π interactions)

Due to the near-perpendicular orientation of the bulky benzyl group, significant face-to-face π-π stacking between the carbazole planes is likely hindered. This contrasts with some other carbazole derivatives where parallel slipped π-π interactions are a dominant packing feature. The introduction of methyl groups may further influence the packing by participating in or modifying the existing C-H···π network.

Theoretical and Computational Investigations of 9 Benzyl 1,4 Dimethyl 9h Carbazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state.

Optimization of Ground State Molecular Geometries

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized ground state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like 9-benzyl-1,4-dimethyl-9H-carbazole, this would involve calculating bond lengths, bond angles, and dihedral angles between the carbazole (B46965) core, the benzyl (B1604629) group at the 9-position, and the methyl groups at the 1- and 4-positions. The planarity of the carbazole unit and the orientation of the benzyl substituent would be of particular interest, as these factors significantly influence the electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the electronic behavior of a molecule. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that provides an indication of the molecule's chemical reactivity and its potential for use in optoelectronic devices. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excited. For this compound, computational studies would typically visualize the spatial distribution of the HOMO and LUMO and quantify the energy gap in electron volts (eV).

Calculation of Electronic Properties

Beyond the frontier orbitals, DFT calculations can provide a wealth of information about the electronic nature of a molecule. Key properties that would be calculated for this compound include:

Polarizability: This property describes how easily the electron cloud of the molecule can be distorted by an external electric field. It is a crucial factor in determining a material's refractive index and its non-linear optical properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how a molecule interacts with light, TD-DFT is employed to investigate its properties in electronically excited states.

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption spectrum of a molecule, which corresponds to the wavelengths of light it absorbs to move from the ground state to an excited state. This is often represented as a plot of oscillator strength versus wavelength. Similarly, these calculations can predict the emission spectrum, which relates to the light emitted when the molecule relaxes from an excited state back to the ground state. For this compound, these predicted spectra would be compared with experimental UV-Vis absorption and photoluminescence data if available.

Characterization of Singlet and Triplet Excited States

Molecules can exist in different types of excited states, primarily singlet and triplet states, which differ in the spin orientation of their electrons. TD-DFT allows for the calculation of the energies of these excited states. The nature of the lowest singlet (S1) and triplet (T1) excited states is particularly important for applications in OLEDs. The energy difference between the S1 and T1 states (the singlet-triplet energy gap, ΔE_ST) is a critical parameter for determining the efficiency of phosphorescent or thermally activated delayed fluorescence (TADF) materials.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are crucial for understanding the three-dimensional structure and flexibility of this compound, which in turn dictate its physical and biological properties.

Exploration of Conformational Landscape and Dynamic Behavior

The conformational landscape of this compound is primarily defined by the rotational freedom of the benzyl group relative to the carbazole core. MD simulations can map this landscape by simulating the atomic motions over time, revealing the most stable conformations and the energy barriers between them.

For the related compound, 9-benzyl-9H-carbazole, X-ray crystallography has shown that the benzyl and carbazole rings are nearly perpendicular to each other in the solid state. Specifically, the dihedral angles are reported to be 85.29 (8)° and 89.89 (7)° for the two crystallographically independent molecules in the asymmetric unit. researchgate.netresearchgate.netnih.gov This perpendicular arrangement is a common feature in N-benzyl substituted carbazoles and is expected to be the dominant low-energy conformation for this compound as well. The methyl groups at the 1 and 4 positions are likely to introduce some steric hindrance, which could influence the precise rotational angle of the benzyl group and potentially create a more defined energy minimum.

A typical MD simulation protocol to explore the conformational landscape would involve:

System Setup: Placing the molecule in a simulation box with a chosen solvent (e.g., water, chloroform (B151607), or dimethyl sulfoxide) to mimic solution-phase behavior.

Force Field Selection: Employing a suitable force field (e.g., AMBER, CHARMM, or GROMOS) that accurately describes the intramolecular and intermolecular interactions.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to ensure thorough sampling of the conformational space.

Analysis: Analyzing the trajectory to identify predominant conformations, calculate dihedral angle distributions, and determine the root mean square deviation (RMSD) to assess structural stability. nih.gov

While specific data for this compound is not available, studies on other substituted carbazoles have successfully used these methods to understand their dynamic behavior. nih.gov

Intermolecular Interaction Energy Calculations in Solution and Solid Phases

The way this compound interacts with itself and with solvent molecules is critical for understanding its solubility, aggregation, and crystal packing. Intermolecular interaction energies can be calculated using quantum mechanical methods.

In the solid phase, weak intermolecular interactions such as C-H···π interactions are observed in the crystal structure of 9-benzyl-9H-carbazole, involving the carbazole rings. researchgate.netresearchgate.net For this compound, similar π-π stacking and C-H···π interactions are anticipated to be the primary forces governing its crystal packing. The methyl groups might influence the stacking geometry.

In solution, the interactions with solvent molecules would be predominant. Computational methods like the conductor-like screening model (COSMO) or the polarizable continuum model (PCM) can be used to approximate the effect of the solvent. nih.gov

For a more detailed analysis, intermolecular interaction energies between two or more molecules of this compound can be calculated. A common approach is the supermolecular method, where the interaction energy (ΔE) is calculated as:

ΔE = E_dimer - 2 * E_monomer

Here, E_dimer is the total energy of the dimer, and E_monomer is the total energy of the isolated monomer. These calculations are often performed using density functional theory (DFT) with dispersion corrections (e.g., DFT-D) or Møller-Plesset perturbation theory (MP2), which are known to accurately describe non-covalent interactions. rsc.orgresearchgate.net

A study on carbazole and its N-substituted derivatives used the ωB97X-D/6-311++G(d,p) level of theory to investigate dimer formation, highlighting the importance of π–π stacking interactions. rsc.org Similar calculations for this compound would provide quantitative insights into its aggregation behavior.

| Interaction Type | Expected Key Features for this compound | Relevant Computational Method |

| Intramolecular | Rotation of the benzyl group relative to the carbazole core. | Molecular Dynamics (MD) |

| Intermolecular (Solid) | π-π stacking of carbazole rings, C-H···π interactions. | DFT-D, MP2, Crystal Structure Prediction |

| Intermolecular (Solution) | Solvation effects, potential for aggregation. | PCM/COSMO, MD with explicit solvent |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the reactivity of molecules.

Computational Elucidation of Reaction Pathways and Transition States

While no specific reaction mechanisms involving this compound have been computationally studied, the general reactivity of the carbazole core is well-documented. Electrophilic substitution is a common reaction for carbazoles.

To elucidate a reaction pathway, for instance, the nitration or halogenation of this compound, computational chemists would typically:

Identify Reactants, Products, and Intermediates: Propose a plausible reaction mechanism.

Optimize Geometries: Calculate the optimized geometries of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products) using a suitable level of theory, such as DFT (e.g., B3LYP or M06-2X). researchgate.net

Locate Transition States: Search for the transition state structures connecting the reactants/intermediates and products.

Frequency Calculations: Perform vibrational frequency calculations to confirm that reactants, products, and intermediates are true energy minima (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). mdpi.com

Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which allows for the identification of the rate-determining step.

Studies on the formation of carbazoles have employed DFT to investigate the energetics of reactants, intermediates, and transition states, providing a framework for how such studies would be conducted on the derivatization of this compound. researchgate.net

Prediction of Reactivity and Regioselectivity for Derivatization

The reactivity and regioselectivity of electrophilic substitution on the carbazole ring of this compound can be predicted using DFT-based reactivity descriptors. The positions most susceptible to electrophilic attack can be determined by analyzing the distribution of electron density in the molecule.

Key descriptors include:

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) indicates the regions most likely to donate electrons to an electrophile. For carbazoles, the HOMO density is typically highest on the carbazole ring.

Molecular Electrostatic Potential (MESP): The MESP map visually represents the charge distribution. Regions of negative potential (electron-rich) are prone to electrophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific site upon the addition or removal of an electron, thereby indicating the most reactive sites for electrophilic, nucleophilic, and radical attack.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution on each atom.

For the carbazole core, electrophilic substitution typically occurs at the 3, 6, and 1 positions. In this compound, the 1 and 4 positions are blocked by methyl groups. Therefore, electrophilic attack is most likely to occur at the 3 and 6 positions, and potentially at the 2, 5, 7, or 8 positions, depending on the electronic influence of the substituents. The benzyl group at the 9-position is generally considered to have a minor electronic effect on the carbazole ring's aromatic system. The methyl groups at the 1 and 4 positions are electron-donating and would activate the ring towards electrophilic substitution.

A computational study on 9-p-tolyl-9H-carbazole-3-carbaldehyde utilized DFT to calculate and analyze the electronic spectra and natural atomic hybrids, demonstrating the utility of these methods for understanding the electronic structure of substituted carbazoles. nih.gov Similar calculations for this compound would provide precise predictions of its reactivity and regioselectivity.

| Position on Carbazole Ring | Predicted Reactivity for Electrophilic Substitution | Rationale |

| 3 and 6 | High | Electron-rich positions, activated by the nitrogen atom and methyl groups. |

| 2, 5, 7, 8 | Moderate | Less activated than the 3 and 6 positions. |

| 1 and 4 | Blocked | Substituted with methyl groups. |

Reactivity and Derivatization Studies of 9 Benzyl 1,4 Dimethyl 9h Carbazole

Electrophilic Aromatic Substitution Reactions on the Carbazole (B46965) Core

The carbazole nucleus is highly susceptible to electrophilic attack due to its high electron density. The positions C3, C6, C1, and C8 are the most reactive sites. In the case of 9-benzyl-1,4-dimethyl-9H-carbazole, the presence of the electron-donating methyl groups at C1 and C4 further activates the aromatic system, primarily directing electrophiles to the C3 and C6 positions.

Halogenation and Nitration Studies

Halogenation: The introduction of halogen atoms onto the carbazole framework is a fundamental step for further functionalization. While specific studies on the direct halogenation of this compound are not extensively documented, the reactivity of the closely related 1,4-dimethyl-9H-carbazole provides valuable insights. Standard electrophilic substitution reactions on 1,4-dimethyl-9H-carbazoles are often unselective, leading to substitution at the 3, 6, or 9 positions. However, controlled halogenation can be achieved. For instance, the use of N-halosuccinimides (NCS, NBS, NIS) can provide a degree of selectivity. It is anticipated that the halogenation of this compound would preferentially occur at the C3 and C6 positions due to the activating effect of the methyl groups.

Nitration: Nitration of the carbazole core introduces a versatile nitro group that can be subsequently reduced to an amino group, opening avenues for a wide range of derivatizations. Research on the nitration of 1,4-dimethyl-9H-carbazole derivatives has demonstrated that the reaction can be carried out effectively. For example, treatment of a chloro-substituted 1,4-dimethyl-9H-carbazole with a mixture of fuming nitric acid and acetic anhydride (B1165640) in dichloromethane (B109758) at low temperatures (-15 °C) yields the corresponding 3-nitro derivative. clockss.org This suggests that this compound would likely undergo nitration at the C3 position under similar conditions.

Table 1: Electrophilic Nitration of 1,4-dimethyl-9H-carbazole Derivatives

| Starting Material | Reagents | Position of Nitration | Product | Reference |

| Chloro-1,4-dimethyl-9H-carbazole | Fuming HNO₃, Acetic Anhydride, CH₂Cl₂ | C3 | 3-Nitro-chloro-1,4-dimethyl-9H-carbazole | clockss.org |

Formylation and Acylation Reactions at Specific Positions (e.g., C3 position)

Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. Studies on a closely related precursor, 9-benzyl-1,2,3,4-tetrahydro-4-methylcarbazole, have shown that this reaction leads to the formation of 9-benzyl-1,4-dimethylcarbazole-3-carbaldehyde in moderate yield when conducted at 100 °C. rsc.org This provides strong evidence that the C3 position of the this compound is highly susceptible to formylation under Vilsmeier-Haack conditions (a mixture of phosphorus oxychloride and dimethylformamide). rsc.orgresearchgate.netorganic-chemistry.orgcambridge.org

Acylation: Friedel-Crafts acylation offers another route to introduce carbonyl functionalities. While direct acylation of this compound has not been specifically detailed, the general principles of Friedel-Crafts reactions on carbazoles suggest that acylation would also favor the C3 and C6 positions. The reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst. nih.govorganic-chemistry.org The regioselectivity can be influenced by the steric bulk of the acylating agent and the reaction conditions. For instance, the use of boron trichloride (B1173362) has been shown to direct the acylation of 9H-carbazole to the C1 position. mdpi.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from halogenated carbazole precursors.

Strategies for Carbon-Carbon Bond Formation

To utilize palladium-catalyzed coupling reactions, it is first necessary to introduce a halide or triflate group onto the this compound core, typically at the C3 or C6 position, through the electrophilic halogenation reactions mentioned previously.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. A notable example is the Suzuki-Miyaura cross-coupling of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole with various (hetero)arylboronic acids. This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base like sodium carbonate, proceeds to give the corresponding 6-aryl-1,4-dimethyl-3-nitro-9H-carbazoles. This demonstrates the feasibility of forming biaryl linkages at the carbazole core. organic-chemistry.orgnih.govmdpi.com

Heck Reaction: The Heck reaction couples an organohalide with an alkene. While specific examples on this compound are scarce, the general applicability of the Heck reaction to halo-carbazoles suggests that a 3-halo-9-benzyl-1,4-dimethyl-9H-carbazole could be coupled with various alkenes to introduce vinyl groups. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a powerful method for introducing alkynyl functionalities, which can serve as versatile handles for further transformations. The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.orgcambridge.orgrsc.org It is expected that a 3-halo-9-benzyl-1,4-dimethyl-9H-carbazole would readily participate in Sonogashira coupling reactions.

Integration of Diverse Functionalities

These palladium-catalyzed reactions allow for the introduction of a wide array of functional groups onto the this compound scaffold. Aryl, heteroaryl, vinyl, and alkynyl groups can be readily installed, significantly expanding the chemical space accessible from this starting material. The choice of coupling partners and reaction conditions can be tailored to achieve the desired molecular complexity and functionality.

Table 2: Palladium-Catalyzed Coupling Reactions on Substituted 1,4-Dimethyl-9H-carbazoles

| Carbazole Substrate | Coupling Partner | Reaction Type | Catalyst System | Product | Reference |

| 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole | (Hetero)arylboronic acids | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-1,4-dimethyl-3-nitro-9H-carbazoles | nih.gov |

Oxidation and Reduction Chemistry of the Carbazole System

The oxidation and reduction of the carbazole system can lead to interesting and useful transformations, although this area is less explored for this compound specifically.

Oxidation: The carbazole nitrogen is generally resistant to oxidation due to the delocalization of its lone pair of electrons into the aromatic system. However, under strong oxidizing conditions, reactions can occur. For instance, microbial oxidation of 9H-carbazole has been shown to yield hydroxylated products. nih.gov Chemical oxidation of N-alkylcarbazoles can be challenging, but reagents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄) could potentially lead to oxidation of the benzyl (B1604629) group or the carbazole ring, depending on the reaction conditions. The electrochemical oxidation of carbazole derivatives often leads to polymerization, forming polycarbazole films.

Reduction: The reduction of functional groups on the this compound core is a more common and well-defined process. For example, a nitro group introduced at the C3 position can be readily reduced to an amino group. A common method for this transformation is the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid. clockss.org This amino group can then serve as a key intermediate for the synthesis of a variety of other derivatives, such as amides, sulfonamides, and diazonium salts.

Table 3: Reduction of a Nitro-1,4-dimethyl-9H-carbazole Derivative

| Starting Material | Reagents | Product | Reference |

| 3-Nitro-1,4-dimethyl-9H-carbazole derivative | SnCl₂, HCl, N,N-dimethylformamide | 3-Amino-1,4-dimethyl-9H-carbazole derivative | clockss.org |

Regioselective Functionalization Strategies and Controlled Synthesis of Derivatives

The presence of the 1,4-dimethyl substitution pattern on the carbazole core, along with the N-benzyl group, directs the regioselectivity of electrophilic substitution and other functionalization reactions. Research has demonstrated that positions 3, 6, and 8 are the most susceptible to electrophilic attack. This has been exploited to synthesize a range of functionalized derivatives in a controlled manner.

A key strategy for derivatization involves the direct functionalization of the 1,4-dimethyl-9H-carbazole core, which can be subsequently N-benzylated. For instance, the synthesis of chloro- and nitro-derivatives has been achieved with high regioselectivity. The initial step typically involves the Fischer indole (B1671886) synthesis or a related method to construct the 1,4-dimethyl-9H-carbazole scaffold from an appropriately substituted indole and acetonylacetone. nih.gov

Subsequent electrophilic substitution reactions on the 1,4-dimethyl-9H-carbazole core have been reported. Nitration using a mixture of nitric acid and acetic anhydride in dichloromethane at low temperatures preferentially yields the 3-nitro derivative. nih.gov This nitro derivative can then be readily reduced to the corresponding 3-amino-1,4-dimethyl-9H-carbazole using reagents such as stannous chloride in the presence of hydrochloric and acetic acids. nih.gov

Halogenation of the 1,4-dimethyl-9H-carbazole core also proceeds with notable regioselectivity. Bromination has been shown to yield 6-bromo-1,4-dimethyl-9H-carbazole, a key intermediate for further elaboration. mdpi.com The synthesis of various chloro-substituted 1,4-dimethyl-9H-carbazoles has also been documented, highlighting the versatility of this scaffold in accessing a diverse range of derivatives. nih.govnih.gov These halogenated and aminated derivatives serve as valuable precursors for the synthesis of more complex molecules.

The following table summarizes the synthesis of key functionalized 1,4-dimethyl-9H-carbazole derivatives that can be N-benzylated to yield derivatives of the target compound.

| Derivative Name | Starting Material | Key Reagents and Conditions | Position of Functionalization | Reference |

|---|---|---|---|---|

| 3-Nitro-1,4-dimethyl-9H-carbazole | 1,4-Dimethyl-9H-carbazole | HNO₃, Acetic Anhydride, CH₂Cl₂, -15 °C | 3 | nih.gov |

| 3-Amino-1,4-dimethyl-9H-carbazole | 3-Nitro-1,4-dimethyl-9H-carbazole | SnCl₂, HCl, Acetic Acid, DMF, 100 °C | 3 | nih.gov |

| 6-Bromo-1,4-dimethyl-9H-carbazole | 1,4-Dimethyl-9H-carbazole | (Not specified in snippet) | 6 | mdpi.com |

| Chloro-1,4-dimethyl-9H-carbazole | Substituted Indole, Acetonylacetone | p-TSA, Ethanol (B145695), Reflux (for carbazole synthesis) | Various | nih.gov |

Synthesis of Advanced Carbazole-Based Architectures Utilizing this compound as a Building Block

The functionalized derivatives of 1,4-dimethyl-9H-carbazole, which can bear a benzyl group at the 9-position, are highly valuable as building blocks for the construction of more elaborate, advanced carbazole-based architectures. A prominent example of this is the use of 6-bromo-1,4-dimethyl-9H-carbazole in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction has been successfully employed to synthesize a variety of 6-aryl-1,4-dimethyl-9H-carbazoles. mdpi.comnih.govnih.govresearchgate.net In a typical procedure, 6-bromo-1,4-dimethyl-9H-carbazole (which can be N-benzylated prior to or after the coupling reaction) is reacted with a range of (hetero)arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. nih.gov This methodology allows for the introduction of diverse aromatic and heteroaromatic moieties at the 6-position of the carbazole core, leading to the formation of extended π-conjugated systems. These advanced architectures are of significant interest for their potential applications in materials science, particularly in the field of organic electronics.

The table below presents examples of advanced carbazole-based architectures synthesized from functionalized 1,4-dimethyl-9H-carbazole building blocks.

| Advanced Architecture Name | Carbazole Building Block | Coupling Partner | Key Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole | 6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane/H₂O, Reflux | 67% | nih.gov |

| 6-Aryl-1,4-dimethyl-9H-carbazoles | 6-Bromo-1,4-dimethyl-9H-carbazole | (Hetero)arylboronic acids | Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane/H₂O, 80 °C | (Not specified in snippet) | mdpi.comnih.gov |

The ability to regioselectively functionalize the this compound scaffold and subsequently utilize these derivatives as building blocks in cross-coupling reactions provides a powerful and versatile platform for the synthesis of a wide array of complex carbazole-based molecules with tailored electronic and photophysical properties.

Advanced Applications and Functionalization in Materials Science and Photophysics

Role as a Core Chromophore in Organic Optoelectronic Materials

The inherent photophysical properties of the carbazole (B46965) scaffold, characterized by strong absorption in the UV region and blue fluorescence, make it an ideal candidate for a core chromophore in organic optoelectronic materials. The substitution pattern of 9-benzyl-1,4-dimethyl-9H-carbazole, with its electron-donating methyl groups and the bulky, electronically-coupled benzyl (B1604629) group, further enhances its potential in these applications.

Integration into Light-Emitting Diodes (OLEDs) Architectures (e.g., as Emitter, Host, or Hole-Transport Layer)

Carbazole derivatives are versatile components in Organic Light-Emitting Diodes (OLEDs), capable of functioning as emitters, host materials for phosphorescent dopants, or as hole-transporting layers (HTLs). While specific data for this compound in OLEDs is not extensively reported, the performance of analogous carbazole-based materials provides a strong indication of its potential.

As an emitter , the blue fluorescence of the carbazole core is a key feature. The methyl and benzyl substituents can influence the emission wavelength and quantum efficiency. For instance, in a study on carbazole derivatives, it was found that the introduction of different substituents could tune the emission color and improve the device efficiency.

In the context of host materials , the high triplet energy of the carbazole unit is crucial for hosting phosphorescent emitters (both green and blue) and preventing back energy transfer. The bulky benzyl group in this compound can help in reducing intermolecular interactions and preventing aggregation-caused quenching, which is a common issue in thin-film devices.

As a hole-transport layer , the electron-rich nature of the carbazole nitrogen atom facilitates efficient hole injection and transport. The benzyl group can further enhance the morphological stability of the thin film, a critical factor for device longevity. Research on poly(N-vinylcarbazole) (PVK), a widely used hole-transporting polymer, has demonstrated the excellent hole-transporting capabilities of the carbazole moiety. researchgate.net

| Compound | Role in OLED | Maximum External Quantum Efficiency (EQE) | Emission Color | Reference |

| m-DspiroS-TRZ | Host | 95.9% (PLQY) | - | researchgate.net |

| 4CzIPN | Dopant | 10% | Green | nih.gov |

| DI3TCz | Emitter | 6.46% (PCE in OSC) | - | nih.gov |

Table 1: Performance of Selected Carbazole Derivatives in OLEDs and Organic Solar Cells. This table illustrates the typical performance of carbazole derivatives in optoelectronic devices. While not specific to this compound, it provides a benchmark for its potential.

Application in Organic Solar Cells (OSCs) and Perovskite Solar Cells

In the field of photovoltaics, carbazole derivatives are primarily utilized as the electron-donor component in the active layer of Organic Solar Cells (OSCs) or as the hole-transporting material in both OSCs and Perovskite Solar Cells (PSCs).

In Organic Solar Cells , the carbazole unit's ability to donate electrons upon photoexcitation is fundamental. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of this compound would be critical in determining the open-circuit voltage (Voc) and the efficiency of charge separation at the donor-acceptor interface. A study on a new acceptor–donor–acceptor (A–D–A) small molecule with a carbazole central unit, DI3TCz, achieved a power conversion efficiency (PCE) of 6.46%, which was the highest for carbazole-based small molecule OSCs at the time. nih.gov This highlights the potential of well-designed carbazole derivatives in achieving high-performance solar cells.

In Perovskite Solar Cells , the hole-transporting material plays a crucial role in extracting holes from the perovskite layer and transporting them to the anode. Carbazole-based HTMs have shown great promise as alternatives to the commonly used Spiro-OMeTAD. A set of novel carbazole-terminated HTMs demonstrated a promising efficiency of up to almost 18% and improved stability. nih.gov The benzyl and dimethyl substitutions on the carbazole core of the target molecule could enhance its solubility and film-forming properties, which are important for fabricating efficient and stable PSCs.

| Device Type | Carbazole Derivative | Role | Power Conversion Efficiency (PCE) | Reference |

| Organic Solar Cell | DI3TCz | Donor | 6.46% | nih.gov |

| Perovskite Solar Cell | Carbazole-Terminated Isomers | HTM | ~18% | nih.gov |

| Organic Solar Cell | 2PACz based SAMs | Hole-Extracting Interlayer | up to 18.9% | researchgate.net |

Table 2: Photovoltaic Performance of Devices Employing Carbazole Derivatives. This table showcases the efficiency of solar cells incorporating different carbazole-based materials, indicating the potential of this compound in this field.

Utilization in Fluorescent Probes and Sensors (Excluding biological sensing applications)

The sensitivity of the fluorescence of carbazole derivatives to their local environment makes them excellent candidates for the development of fluorescent probes and sensors for non-biological applications.

Design Principles for Environmentally Sensitive Fluorophores

The design of environmentally sensitive fluorophores, or solvatochromic dyes, often relies on creating a molecule with a significant change in dipole moment upon photoexcitation. This is typically achieved through an intramolecular charge transfer (ICT) process. For carbazole-based systems, the carbazole unit acts as the electron donor. By attaching an electron-accepting group to the carbazole core, a donor-π-acceptor (D-π-A) or donor-acceptor (D-A) architecture can be constructed.

A study on A–π–D–π–A molecules with a carbazole donor and a dicyanovinyl acceptor demonstrated remarkable solvatochromism, with the emission color tuning from blue in nonpolar solvents to orange-red in polar solvents. rsc.org While this compound itself does not have a strong built-in acceptor, it can be functionalized to create such D-A systems. The methyl groups can enhance the donor strength of the carbazole, potentially leading to a more pronounced solvatochromic effect.

Studies of Photostability and Quantum Efficiency within Material Matrices

For any practical application in materials science, the photostability and quantum efficiency of a fluorophore within a solid matrix, such as a polymer film, are of paramount importance. Carbazole derivatives are known for their good thermal and chemical stability. researchgate.net

A study on the controlled synthesis of poly(9-(4-vinylbenzyl)-9H-carbazole) (PVBK) showed that the fluorescence intensity of the polymer was influenced by the solvent and the chromophore concentration. researchgate.net This suggests that the photophysical properties of this compound, when incorporated into a material matrix, would also be dependent on its environment. Research on the photoperoxidation of benzil (B1666583) in polymer films indicates that the polymer matrix can significantly influence the photochemical pathways of embedded molecules. mdpi.com Therefore, to fully assess the potential of this compound, its photostability and quantum yield would need to be evaluated in the specific polymer matrix of interest.

Development of Charge Transport Materials

The excellent hole-transporting properties of carbazole make it a fundamental building block for charge transport materials used in a variety of organic electronic devices beyond OLEDs and solar cells, such as organic field-effect transistors (OFETs) and electrochromic devices.

The charge transport characteristics of carbazole-based materials are heavily influenced by their molecular packing in the solid state. The bulky benzyl group on the 9-position of this compound can play a dual role. It can disrupt π-π stacking, which might be detrimental for charge transport in some cases, but it can also enhance solubility and promote the formation of stable amorphous films, which is often desirable for device fabrication.

A study on 1,4-bis((9H-carbazol-9-yl)methyl)benzene-containing polymers for electrochromic devices demonstrated that these materials exhibit good hole-transporting characteristics, as evidenced by their electrochromic behavior. mdpi.com The polymers showed reversible color changes upon electrochemical oxidation and reduction, a process that relies on efficient charge transport through the material. The HOMO and LUMO energy levels of a related monomer, 1,4-bis((9H-carbazol-9-yl)methyl)benzene, were calculated to be -4.91 eV and -1.71 eV, respectively, which are suitable for hole injection from common anodes like ITO. mdpi.com

| Property | Value | Compound | Reference |

| HOMO Energy Level | -4.91 eV | 1,4-Bis((9H-carbazol-9-yl)methyl)benzene | mdpi.com |

| LUMO Energy Level | -1.71 eV | 1,4-Bis((9H-carbazol-9-yl)methyl)benzene | mdpi.com |

| Optical Band Gap | 1.89 eV | Copolymer of 2,7-difuranyl-9H-carbazole and 3,4-ethylenedioxythiophene | researchgate.net |

Table 3: Electronic Properties of a Structurally Related Carbazole Derivative. This table provides an insight into the potential electronic properties of this compound as a charge transport material.

Investigation of Hole-Transporting Capabilities in Thin Films

Carbazole derivatives are renowned for their use as hole-transporting materials (HTMs) in optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.net The carbazole nucleus is inherently electron-rich, facilitating the stable transport of positive charge carriers (holes). The performance of these materials is critically dependent on their molecular structure, which influences their ionization potential, charge carrier mobility, and the morphology of the thin films they form. nih.gov

For a molecule like this compound, several structural features would be expected to influence its hole-transporting properties:

The Carbazole Core: This provides the fundamental pathway for hole transport.

The N-benzyl Group: The introduction of a large, non-planar benzyl group at the 9-position can be a strategy to disrupt intermolecular packing. This can be beneficial in preventing crystallization in thin films, leading to more stable amorphous morphologies, which is often desirable for device longevity. However, it may also affect the electronic coupling between adjacent molecules, which is crucial for efficient charge transport.

The 1,4-Dimethyl Groups: Methyl substitutions on the carbazole ring can influence the electronic properties. They are electron-donating groups, which can lower the ionization potential (the energy required to remove an electron) of the molecule. This is a key parameter for matching the energy levels of other materials within a device stack to ensure efficient charge injection and extraction.

While no specific hole mobility data for thin films of this compound are available in the current literature, studies on similar carbazole structures are plentiful. For instance, the hole mobility in carbazole-based materials is typically measured using techniques like the space-charge-limited current (SCLC) method. doi.org The results for various derivatives show a wide range of mobilities depending on the specific substituents and their positions. Research on other N-substituted and ring-substituted carbazoles demonstrates that achieving a balance between morphological stability and high charge mobility is the primary goal in designing new HTMs. researchgate.net

Design of Electron-Transporting Derivatives for Bipolar Transport

While carbazole is a natural hole transporter, achieving efficient device performance, particularly in OLEDs, often requires materials that can transport both holes and electrons, a property known as bipolar transport. To impart electron-transporting capabilities to a carbazole derivative, it is typically necessary to introduce strong electron-withdrawing groups into the molecular structure. rsc.org These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it easier for the molecule to accept and transport electrons.

Common strategies to design electron-transporting or bipolar carbazole derivatives include:

Incorporation of Electron-Withdrawing Moieties: Attaching groups like cyano (-CN), oxadiazole, triazole, or benzonitrile (B105546) to the carbazole backbone. rsc.orgrsc.org For example, linking carbazole to a benzonitrile unit can create a molecule with distinct donor (carbazole) and acceptor (benzonitrile) sections, facilitating both hole and electron transport. rsc.org

A-D-A' Molecular Architecture: Designing molecules with an Acceptor-Donor-Acceptor (A-D-A') structure, where the electron-donating carbazole core is flanked by electron-accepting units. This design can lead to high electron mobility. rsc.org

The molecule this compound, in its current form, is not designed for electron transport as it lacks significant electron-withdrawing groups. The benzyl and methyl groups are generally considered electron-donating or neutral. To create an electron-transporting derivative, one could envision further functionalization, for example, by adding cyano groups to the benzyl ring or to the carbazole core at the 3 and 6 positions. A study on carbazole derivatives functionalized with both electron-donating carbazole and strong electron-accepting 1,3,4-oxadiazole (B1194373) and cyano moieties demonstrated significantly enhanced electron transport properties. rsc.org Such modifications would be necessary to transform this compound into a bipolar material suitable for a wider range of electronic applications. rsc.org

Supramolecular Assemblies and Self-Assembly of Carbazole Derivatives

Directed Assembly through Non-Covalent Interactions for Ordered Structures

Supramolecular chemistry involves the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. For carbazole derivatives, these interactions are key to forming the ordered assemblies needed for many advanced materials. The primary driving forces include:

π-π Stacking: The interaction between the flat, aromatic surfaces of the carbazole rings.

Hydrogen Bonding: Possible if the carbazole nitrogen is unsubstituted (N-H), or if other functional groups capable of hydrogen bonding are present.

Van der Waals Forces: General attractive forces between molecules.

Dipole-Dipole Interactions: Occur in molecules with a permanent dipole moment, often introduced by attaching polar functional groups. tib.eu

In the case of this compound, the bulky benzyl group would play a significant role in directing the self-assembly process. The steric hindrance it provides would likely disrupt simple co-facial π-π stacking, potentially leading to more complex, three-dimensional architectures. The assembly would be guided by a combination of π-π interactions between the carbazole planes and C-H···π interactions involving the benzyl groups. nih.gov The specific arrangement would aim to maximize attractive forces while minimizing steric repulsion. Research on other substituted carbazoles has shown that molecules can be designed to self-assemble into lamellar (sheet-like) or columnar structures, depending on the nature and position of the substituents. rsc.org

Formation of Ordered Nanostructures and Their Photophysical Characterization

The self-assembly of functional molecules can lead to the formation of various ordered nanostructures, such as nanoparticles, nanorods, or fibrous networks. rsc.orgresearchgate.net These nanostructures often exhibit different photophysical (light-absorbing and emitting) properties compared to the individual molecules in solution due to aggregation effects.

While there is no direct study on the nanostructure formation of this compound, research on the closely related ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate provides significant insight. clockss.org In this work, the synthesized 9-benzyl-9H-carbazole derivative was investigated as a fluorescent chemosensor. Its photophysical properties were characterized in detail, revealing how its fluorescence emission responds to the presence of certain metal cations. clockss.org

Key findings from the study on this related compound that are relevant to photophysical characterization include:

Fluorescence Spectroscopy: The compound exhibited fluorescence emission that could be selectively enhanced in the presence of specific rare earth cations (Ce³⁺). clockss.org

Mechanism of Interaction: The change in fluorescence was attributed to the binding of the metal cation to the ester carbonyl group, which in turn influenced the electronic structure of the entire carbazole π-system. clockss.org

Limit of Detection: The probe showed a low limit of detection, highlighting its potential sensitivity in sensor applications. clockss.org

This type of detailed photophysical analysis, including absorption and emission spectroscopy, is fundamental to understanding the properties of any new nanostructured material. For this compound, one would expect its nanostructures to also possess unique fluorescent properties, potentially modulated by the specific packing arrangement and intermolecular interactions within the assembly.

Table 1: Photophysical Properties of a Related 9-Benzyl-1-methyl-9H-carbazole Derivative This interactive table summarizes findings for a structurally similar compound, illustrating the type of characterization relevant to the target molecule.

| Property | Observation | Significance | Reference |

|---|---|---|---|

| Fluorescence | Exhibits fluorescence in ethanol (B145695) solution. | Confirms the molecule is photophysically active. | clockss.org |

| Cation Recognition | Significant fluorescence enhancement upon binding with Ce³⁺ ions. | Demonstrates potential as a selective chemosensor. | clockss.org |

| Binding Stoichiometry | Forms a 1:1 complex with the metal cation. | Provides insight into the interaction mechanism. | clockss.org |

| Limit of Detection | Calculated to be 7.269 x 10⁻⁶ M for Ce³⁺. | Indicates high sensitivity for the target analyte. | clockss.org |

Polymer Chemistry Incorporating this compound Units

Synthesis of Carbazole-Containing Polymers via Various Polymerization Reactions

Incorporating carbazole units into polymer chains is a powerful strategy for creating materials with desirable electronic and optical properties for applications like flexible electronics and sensors. mdpi.com The properties of the resulting polymer, such as solubility, conductivity, and thermal stability, are highly dependent on the structure of the carbazole monomer and the polymerization method used.

While polymers based specifically on the this compound monomer have not been reported, several well-established polymerization techniques are used for carbazole derivatives: